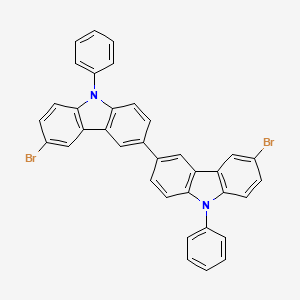
3,5-Dichloro-2-cyclopropylpyrazine
説明
“3,5-Dichloro-2-cyclopropylpyrazine” is a chemical compound with the CAS Number: 1448241-45-9 . It has a molecular weight of 189.04 and its molecular formula is C7H6Cl2N2 .
Molecular Structure Analysis
The InChI code for “3,5-Dichloro-2-cyclopropylpyrazine” is 1S/C7H6Cl2N2/c8-5-3-10-6 (4-1-2-4)7 (9)11-5/h3-4H,1-2H2 . This code provides a specific representation of the molecule’s structure.
Physical And Chemical Properties Analysis
“3,5-Dichloro-2-cyclopropylpyrazine” is stored at a temperature of 4°C .
科学的研究の応用
Synthesis of Novel Compounds
Researchers have explored the reactions of 3,5-dichloropyrazoles, including derivatives of 3,5-dichloro-2-cyclopropylpyrazine, in various synthetic processes. For instance, the study by Murakami and Yamamoto (1999) delved into the synthesis of new 3,3′-dichloro-5,5′-bipyrazoles and poly(bipyrazole-5,5′-diyl)s, revealing insights into the reactivity of these compounds and their potential applications in material science (Murakami & Yamamoto, 1999).
Agricultural Applications
The dissipation kinetics of soil-applied herbicides, including compounds related to 3,5-dichloro-2-cyclopropylpyrazine, have been studied in different climatic and pedological conditions. Baer and Calvet (1999) investigated this aspect, providing valuable data on the environmental behavior of these herbicides, which is crucial for understanding their impact on agriculture and the environment (Baer & Calvet, 1999).
Biomedical Research
In biomedical research, compounds structurally similar to 3,5-dichloro-2-cyclopropylpyrazine have been utilized in the synthesis of new heterocyclic substances with potential antimicrobial activities. The study by Behbehani et al. (2011) highlighted the use of related compounds in creating substances with promising applications in fighting bacterial infections (Behbehani et al., 2011).
Environmental and Toxicological Studies
Environmental and toxicological studies have also utilized compounds similar to 3,5-dichloro-2-cyclopropylpyrazine. For example, Zober et al. (1995) investigated the health effects of vinclozolin, a compound containing a similar dichloro structural feature, on personnel exposed during its synthesis and formulation (Zober et al., 1995).
Chemical Synthesis and Material Science
Other studies have focused on chemical synthesis and material science applications, examining the reactivity of related dichloropyrazines in various conditions. This includes research on the synthesis of fluorescent dyes and materials with unique properties, as indicated by Shirai et al. (1998) (Shirai et al., 1998).
特性
IUPAC Name |
3,5-dichloro-2-cyclopropylpyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Cl2N2/c8-5-3-10-6(4-1-2-4)7(9)11-5/h3-4H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBEDHCCLVITXQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC=C(N=C2Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dichloro-2-cyclopropylpyrazine | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

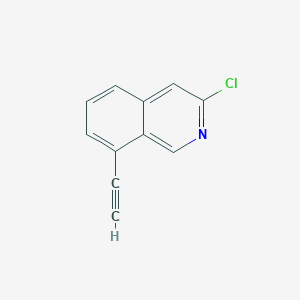
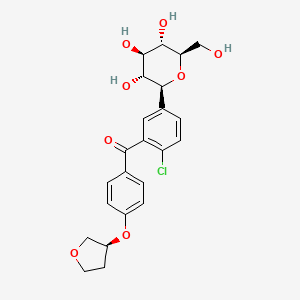
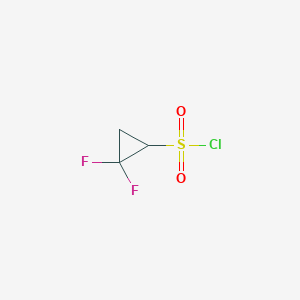
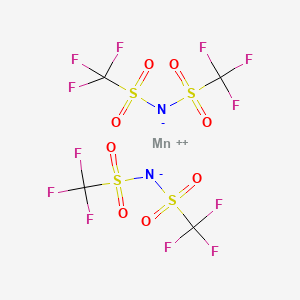
![Octahydro-[1,6]naphthyridine-1-carboxylic acid tert-butyl ester hydrochloride](/img/structure/B1436092.png)
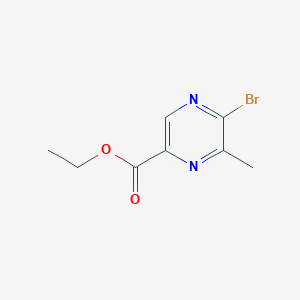
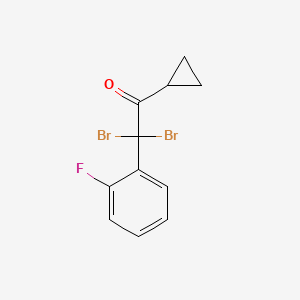
![(3R)-3-(((Benzyloxy)carbonyl)amino)-7-(tert-butoxycarbonyl)-7-azabicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B1436097.png)
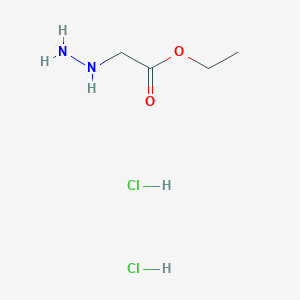
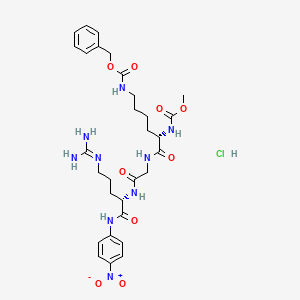
iodonium p-toluenesulfonate](/img/structure/B1436104.png)
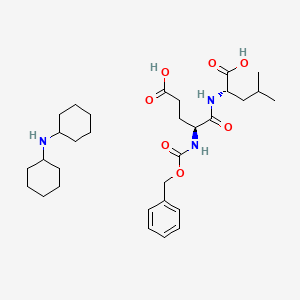
![[(Oxan-3-yl)methyl]hydrazine hydrochloride](/img/structure/B1436106.png)
